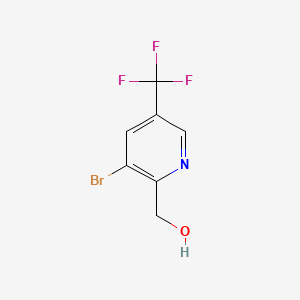

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

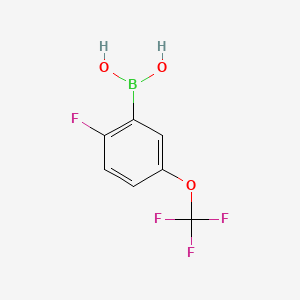

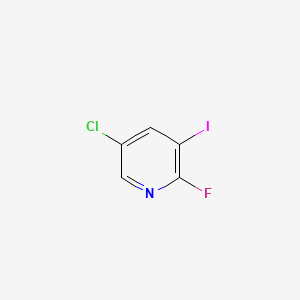

“(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1227563-37-2. It has a molecular weight of 256.02 and its IUPAC name is [3-bromo-5-(trifluoromethyl)-2-pyridinyl]methanol .

Molecular Structure Analysis

The InChI code for “(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is 1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is a white to yellow solid with a purity of 95%. It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

- Halogen Exchange Reactions : The reaction involving methoxide ion with bromoiodothiophenes, including compounds similar in structure to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol, demonstrates the halogen-dance phenomenon. This reactivity is exploited in synthetic chemistry for halogen exchange, illustrating the compound's utility in the synthesis of complex molecules (Gronowitz, Hallberg, & Glennow, 1980).

Material Science

- Corrosion Inhibition : In the field of corrosion science, derivatives of pyridinyl methanol, akin to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of such compounds in protecting metal surfaces from corrosion, thereby extending their lifespan and utility (Ma, Qi, He, Tang, & Lu, 2017).

Molecular and Computational Chemistry

- Theoretical Studies : A DFT study on a structurally related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provides insight into its electronic structure, active sites, and potential reactivity. This computational approach aids in understanding the fundamental properties of such molecules, facilitating their application in various chemical contexts (Trivedi, 2017).

Coordination Chemistry

- Metal Complex Formation : Research involving coordination studies with pyridyl–tetrazole ligands containing alkyl or alkyl halide pendant arms reveals the ability of pyridinyl methanol derivatives to form complex structures with transition metals. These findings have implications for the development of new materials and catalytic systems (Sheridan, McGinley, Gallagher, Fleming, & Kelleher, 2013).

Spectroscopy and Photophysics

- Spectroscopic Properties : Studies on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the compound in focus, demonstrate its potential for optical applications. Through comprehensive spectroscopic analysis, including FT-IR and NMR, alongside computational studies, researchers can elucidate the electronic properties and reactivity of such compounds (Vural & Kara, 2017).

Safety And Hazards

This compound is labeled with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

Zukünftige Richtungen

Trifluoromethylpyridines, including “(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol”, are key structural motifs in active agrochemical and pharmaceutical ingredients. Their unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, make them promising candidates for future applications .

Eigenschaften

IUPAC Name |

[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLGBYBURCGYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

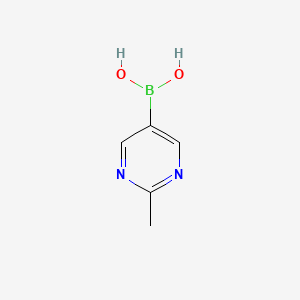

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)